molecular formula C20H32N8O2 B13792140 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole

2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole

Cat. No.: B13792140
M. Wt: 416.5 g/mol
InChI Key: PNNHNKCEAAYNQD-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is a complex organic compound with a molecular formula of C26H42N8O5 . This compound is known for its unique structure, which includes multiple piperidine and hydroxyethylamino groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves multiple stepsCommon reagents used in these reactions include piperidine, ethylene oxide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a phosphodiesterase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is unique due to its complex structure, which allows for multiple interactions with biological targets. Its combination of piperidine and hydroxyethylamino groups provides distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C20H32N8O2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[[2-(2-hydroxyethylamino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C20H32N8O2/c29-13-7-21-19-24-16-15(17(25-19)27-9-3-1-4-10-27)23-20(22-8-14-30)26-18(16)28-11-5-2-6-12-28/h29-30H,1-14H2,(H,21,24,25)(H,22,23,26)

InChI Key

PNNHNKCEAAYNQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)NCCO

Origin of Product

United States

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